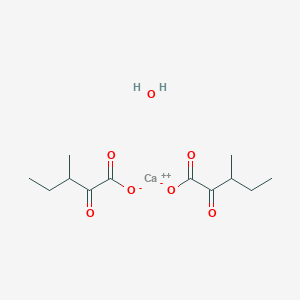

calcium;3-methyl-2-oxopentanoate;hydrate

Description

Contextualization within Branched-Chain Alpha-Keto Acid Analogs Research

Research into branched-chain alpha-keto acid analogs is driven by their unique metabolic properties. The primary BCAAs—leucine (B10760876), isoleucine, and valine—are essential amino acids. Their corresponding BCKAs, including 3-methyl-2-oxopentanoic acid, can be transaminated in the body to form the respective amino acids. nih.gov This process utilizes nitrogen from other sources, such as urea, which is of particular interest in conditions where nitrogen balance is a concern. nih.gov

In the broader context of metabolic research, BCKAs are investigated for their potential to:

Provide essential amino acid skeletons without a nitrogen load. dntb.gov.ua

Modulate protein synthesis and degradation pathways. dntb.gov.ua

Influence energy metabolism, particularly under specific physiological or pathological conditions. frontiersin.org

The study of calcium;3-methyl-2-oxopentanoate (B1228249);hydrate (B1144303) is a key component of this research, as it serves as a direct precursor to isoleucine. nih.gov

Historical Perspectives on Synthetic Development of 3-Methyl-2-oxopentanoic Acid Salts

The synthesis of 3-methyl-2-oxopentanoic acid and its salts has evolved over time, with various methods developed to improve yield, reduce complexity, and utilize more economical starting materials. Early methods often involved multi-step processes with stringent reaction conditions.

Several synthetic routes have been reported in the literature and patent filings:

Grignard Reagent Method: One approach involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). While this can achieve higher yields, it requires anhydrous conditions and very low temperatures, making it challenging for industrial-scale production. google.com

From Hydantoin (B18101) Derivatives: A more recent and industrially viable method starts with sec-butyl hydantoin (also known as isobutyl-glycolylurea). google.com This intermediate undergoes a ring-opening reaction under micro-negative pressure in an alkaline solution containing a buffer. The resulting alpha-keto acid salt is then acidified, purified, and subsequently converted to the calcium salt. google.com This method has been shown to significantly improve yields to between 75.0% and 82.0%. google.com

Aldol (B89426) Condensation Route: Another patented method involves the aldol condensation of 2-methyl butyraldehyde (B50154) with dialkyl oxalate in the presence of a metal alkoxide. google.com The resulting intermediate is then hydrolyzed and treated with a calcium source, such as calcium chloride, to precipitate the final product. google.com

From Isoleucine: Some synthetic pathways utilize isoleucine itself as the starting material, converting it to the corresponding keto acid through reactions involving agents like trimethyl carbinol chlorine. google.com

The development of these synthetic routes has been crucial in making alpha-keto acid calcium salts more accessible for research and potential therapeutic applications.

Significance of Hydration State in Calcium;3-methyl-2-oxopentanoate;hydrate Research

In aqueous solutions, alpha-keto acids like 3-methyl-2-oxopentanoic acid exist in equilibrium between their keto form and a hydrated geminal diol form. acs.orglibretexts.org This hydration is a reversible nucleophilic addition of water to the alpha-keto group. libretexts.org

The degree of hydration is influenced by several factors, most notably pH. acs.org As the pH of the solution increases, the equilibrium tends to shift away from the hydrated diol form towards the keto form. acs.org This is because the deprotonated carboxylate form of the acid is less electron-withdrawing, which disfavors hydration. researchgate.net The determination of the acid-base dissociation constants (pKa) for alpha-keto acids is complex due to the presence of these two interconverting forms in solution. nih.gov

The hydration state is significant for several reasons:

Bioavailability and Reactivity: The different forms may have different abilities to cross biological membranes and interact with enzymes.

Physicochemical Properties: Hydration affects the solubility, stability, and spectroscopic properties of the compound. chemicalbook.com

Analytical Characterization: Understanding the hydration equilibrium is essential for accurate quantification and characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Research has shown that for pyruvic acid, a related alpha-keto acid, the amount of the diol form dramatically decreases as the pH is raised. acs.org This principle is applicable to other alpha-keto acids, including 3-methyl-2-oxopentanoic acid.

Overview of Current Academic Research Paradigms for Alpha-Keto Acid Calcium Salts

Current research on alpha-keto acid calcium salts, including this compound, is largely centered on their application in managing chronic kidney disease (CKD) and other metabolic disorders. nih.govnih.gov The primary paradigm involves their use as a nutritional supplement in conjunction with very-low-protein diets. nih.gov

The rationale behind this approach is that providing the keto analogues of essential amino acids allows the body to synthesize these amino acids via transamination, thereby utilizing excess nitrogen that would otherwise contribute to the uremic toxin pool. nih.gov This can help maintain nutritional status while reducing the nitrogenous waste burden on compromised kidneys. dntb.gov.ua

Key research findings in this area include:

Studies have shown that supplementation with calcium salts of alpha-keto acids can lead to changes in serum calcium levels. nih.gov

The use of these compounds has been explored for their potential to improve protein status and mitigate malnutrition in uremic patients. nih.govnih.gov

The calcium cation in these salts is also a factor, as it can influence mineral and ionic balance, an important consideration in patients with renal insufficiency. google.comgoogle.com

Beyond nephrology, the sodium salts of these keto acids are being investigated in cell culture media development. Highly concentrated media are needed for producing therapeutic proteins, and the limited solubility of amino acids like leucine and isoleucine is a challenge. The more soluble keto acid precursors have been shown to be readily bioavailable to cells in culture, offering a potential solution. nih.govnih.gov

Table 2: Key Research Areas for Alpha-Keto Acid Calcium Salts

| Research Area | Focus | Key Findings |

|---|---|---|

| Chronic Kidney Disease | Nutritional management, reduction of uremic toxins | Can help maintain nitrogen balance on low-protein diets. nih.gov |

| Metabolic Disorders | Modulation of amino acid metabolism | Serve as precursors to essential amino acids. nih.gov |

| Biopharmaceutical Production | Cell culture media optimization | Keto acid precursors can improve solubility and are bioavailable. nih.gov |

| Synthetic Chemistry | Development of efficient synthesis routes | Improved yields and scalability of production. google.com |

Properties

Molecular Formula |

C12H20CaO7 |

|---|---|

Molecular Weight |

316.36 g/mol |

IUPAC Name |

calcium;3-methyl-2-oxopentanoate;hydrate |

InChI |

InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 |

InChI Key |

KKAKCARVZYYCEV-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Calcium;3 Methyl 2 Oxopentanoate;hydrate and Its Enantiomers

Chemoenzymatic Synthesis Pathways for Stereoselective Production

Chemoenzymatic approaches offer the advantage of high stereoselectivity under mild reaction conditions, making them particularly suitable for the synthesis of enantiomerically pure compounds. nih.gov These methods leverage the specificity of enzymes to control the stereochemical outcome of a reaction, which is often challenging to achieve through conventional chemical means.

Enzymatic Catalysis for Chiral Purity Preservation during Synthesis

The synthesis of optically active forms of 3-methyl-2-oxopentanoate (B1228249), such as (+)-(S)-3-methyl-2-oxopentanoate and (–)-(R)-3-methyl-2-oxopentanoate, can be achieved starting from chiral precursors like L-allo-isoleucine. google.com One reported method involves the stepwise oxidation of the corresponding α-hydroxy esters, (+)-(2S,3S)-2-hydroxy-3-methylpentanoic acid ethyl ester and (+)-(2S,3R)-2-hydroxy-3-methylpentanoic acid ethyl ester, using reagents like sodium acetate (B1210297) and pyridinium (B92312) chlorochromate. google.com This process highlights the use of a chemical oxidation step following enzymatic or fermentative production of the chiral precursor to yield the target α-keto ester with high enantiomeric excess. For instance, the synthesis of the (+)-ester from (+)-L-allo-isoleucine can yield a product with 100% enantiomeric excess (ee). google.com

Kinetic resolution using enzymes like transaminases is another powerful strategy. In a typical kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, transaminases can be used in the kinetic resolution of racemic amines, and this principle can be applied to the synthesis of chiral α-keto acids. rsc.orgresearchgate.net By combining a transaminase with an amino acid oxidase, a range of enantiomerically pure chiral amines have been prepared with excellent enantiomeric excess (99%). rsc.org This dual-enzyme system can be adapted for the resolution of α-amino acids, which are precursors to α-keto acids.

Investigations into Enzyme-Mediated Stereochemistry Control for (S)-3-Methyl-2-oxopentanoate Derivatives

The stereoselective synthesis of (S)-3-methyl-2-oxopentanoate derivatives can be accomplished using various enzymatic strategies. One approach involves the enantioselective reduction of a prochiral ketone. While specific examples for 3-methyl-2-oxopentanoate are not abundant in readily available literature, the reduction of other ketones using crude plant parts, such as carrot bits, has been demonstrated to be an effective method for teaching the principles of biotransformations and green chemistry. researchgate.net This method can be tailored to fit regular laboratory sessions and often results in high yields and enantiomeric excesses. researchgate.net

Another powerful enzymatic method is the use of baker's yeast for the reduction of β-keto esters. For example, the reduction of ethyl acetoacetate (B1235776) by baker's yeast is a well-established method for producing (S)-(+)-ethyl 3-hydroxybutanoate. orgsyn.org This process can be adapted for other β-keto esters to produce chiral building blocks for natural product synthesis. orgsyn.org The high degree of stereoselectivity in these reductions is a key advantage. orgsyn.org

The following table summarizes a chemoenzymatic approach to synthesizing an optically active precursor to the target compound.

| Starting Material | Key Transformation | Product | Enantiomeric Excess (ee) | Reference |

| (+)-L-allo-Isoleucine | Oxidation of the corresponding α-hydroxy ester | (+)-(S)-Ethyl 3-methyl-2-oxopentanoate | 100% | google.com |

Chemical Synthesis Routes for Calcium;3-methyl-2-oxopentanoate;hydrate (B1144303)

Classical chemical synthesis provides a versatile platform for the production of calcium 3-methyl-2-oxopentanoate hydrate, particularly for the racemic mixture. These methods often involve multi-step sequences and well-established reaction mechanisms.

Multi-Step Approaches via 2-Butylidene Glycolylurea Intermediates

A patented process describes the production of racemic calcium 3-methyl-2-oxovalerate through a multi-step synthesis starting from glycolylurea and butanone. google.com This route involves the formation of an isobutyl-glycolylurea intermediate, which is subsequently hydrolyzed and salified to yield the final product. google.com This method is considered suitable for industrialization due to the use of relatively low-cost raw materials such as glycolylurea, acetone (B3395972), and calcium chloride, and it provides good yields. google.com

Synthesis through Transesterification and Aldol (B89426) Condensation Mechanisms

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of β-keto esters, which are structurally related to the target molecule. organic-chemistry.orgfiveable.me A specific example is the preparation of methyl 3-oxopentanoate, which involves the Claisen condensation of acetone with methyl propionate (B1217596) in the presence of sodium ethoxide. prepchem.com The resulting diketone is then oxidized to 3-oxopentanoic acid and subsequently esterified. prepchem.com

A more direct approach to 3-methyl-2-oxopentanoic acid derivatives involves a crossed Claisen-type condensation. One patented method describes the reaction of diethyl oxalate (B1200264) with 2-methyl butyraldehyde (B50154) in the presence of a sodium alkoxide in an alcoholic solution. google.com The reaction mixture is then treated with an alkali solution, followed by acidification and extraction. The organic phase is then treated with a base and calcium chloride to precipitate the calcium salt. google.com This method is reported to be mild, easy to operate, and suitable for industrial production. google.com

The table below outlines a typical reaction sequence for this process.

| Step | Reactants | Reagents | Key Intermediate/Product |

| 1 | Diethyl oxalate, 2-Methyl butyraldehyde | Sodium alkoxide in alcohol | Intermediate ester |

| 2 | Intermediate ester | Alkali solution, Acid | 3-Methyl-2-oxopentanoic acid |

| 3 | 3-Methyl-2-oxopentanoic acid | Base, Calcium chloride | Calcium 3-methyl-2-oxovalerate |

Esterification of 3-Methyl-2-oxopentanoic Acid Precursors

The final step in many synthetic routes to esters of 3-methyl-2-oxopentanoic acid is the esterification of the carboxylic acid precursor. Transesterification is a common method for converting one ester into another. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. For example, to convert a methyl ester to an ethyl ester, the reaction is typically carried out in a large excess of ethanol. masterorganicchemistry.com A porous phenolsulphonic acid–formaldehyde resin has been shown to be an effective heterogeneous catalyst for the transesterification of carboxylic acid ethyl esters with methanol (B129727), affording the corresponding methyl esters in high yields. researchgate.net

The direct esterification of a carboxylic acid with an alcohol is also a widely used method. This reaction is typically catalyzed by a strong acid.

Optimization of Reaction Conditions for Enhanced Yield and Purity of Calcium;3-methyl-2-oxopentanoate;hydrate

The efficiency and economic viability of producing this compound are critically dependent on the optimization of reaction parameters. Key areas of focus include the selection of catalytic systems, precise control of temperature and pH, and effective purification techniques.

Catalytic Systems and Reagent Selection Studies

The choice of catalyst and reagents is fundamental to the synthetic route employed. One prominent method for synthesizing the racemic form of the target compound involves the condensation of a glycolylurea derivative with butanone. In some variations of this process, monoethanolamine is utilized as a catalyst to facilitate the condensation reaction, typically conducted at temperatures ranging from 50-70°C.

Another significant synthetic pathway starts from the reaction of oxalic esters, such as diethyl oxalate, with 2-methyl butyraldehyde. google.com This reaction is typically carried out in an alcoholic solution of a sodium alkoxide, for instance, a methanol solution of sodium methylate. google.com The selection of the specific alkoxide and the corresponding alcohol as the solvent system can influence the reaction rate and the equilibrium position of the initial transesterification of the oxalic ester.

While these methods are established, detailed comparative studies on various catalytic systems for these specific reactions are not extensively documented in publicly available literature. The optimization often relies on empirical data derived from patent literature, which outlines effective, albeit not necessarily systematically optimized, conditions. For the broader synthesis of α-keto acids, palladium- or cobalt-catalyzed carbonylation of aryl halides has been explored, though this is less directly applicable to the aliphatic structure of 3-methyl-2-oxopentanoic acid. mdpi.com

Temperature and pH Control in Preparative Methods

Precise control over temperature and pH is paramount throughout the synthesis and purification of this compound to maximize yield and minimize impurity formation.

In the synthesis involving diethyl oxalate and 2-methyl butyraldehyde, the initial reaction steps are temperature-controlled, often proceeding at or below 25°C. google.com Following the initial condensation, the hydrolysis of the intermediate is carried out by adding an alkali solution, with the temperature maintained to ensure controlled reaction progress. google.com The subsequent acidification to isolate the crude 3-methyl-2-oxopentanoic acid is a critical step where pH is carefully adjusted to a range of 1.0 to 4.0. google.com

During the purification and salt formation stages, pH adjustments are crucial for separating the desired product from impurities. For instance, after obtaining the crude α-keto acid, the pH of the aqueous solution may be adjusted to approximately 6.5 to facilitate the extraction of certain impurities with an organic solvent like toluene (B28343) or dichloromethane. google.com For the final precipitation of the calcium salt, the pH is raised again by the addition of a base, such as sodium hydroxide (B78521), to a value of around 8.8 before the addition of a calcium chloride solution. google.com

Temperature control is also vital during the crystallization of the final product. The α-keto acid salts can be sensitive to heat and may discolor at elevated temperatures, so crystallization is preferably carried out at temperatures below 60°C. google.com

The table below summarizes the typical pH and temperature parameters at different stages of a common synthetic route.

| Stage | Parameter | Value | Purpose |

| Synthesis | Temperature | ≤ 25°C | Controlled condensation and hydrolysis |

| Acidification | pH | 1.0 - 4.0 | Isolation of crude 3-methyl-2-oxopentanoic acid |

| Purification | pH | ~6.5 | Impurity extraction |

| Salt Formation | pH | ~8.8 | Preparation for calcium salt precipitation |

| Crystallization | Temperature | < 60°C | To prevent degradation and discoloration |

Recrystallization and Purification Techniques for Calcium Salt Formation

The final purity of this compound is largely determined by the effectiveness of the recrystallization and purification steps. A common procedure involves the refining of the crude product using a mixed solvent system. One documented method utilizes a mixture of purified water and an organic solvent such as methanol. google.com

In a typical process, the crude calcium salt is dissolved in a sufficient amount of purified water, sometimes with gentle heating to ensure complete dissolution. google.com An organic solvent like methanol is then added to the aqueous solution. google.com The principle behind this technique is to create a solvent system in which the desired salt has high solubility at an elevated temperature but significantly lower solubility at a reduced temperature, while impurities remain in solution.

For enhanced purification, activated carbon is often employed to decolorize the solution and adsorb residual organic impurities. google.comgoogle.com After treatment with activated carbon, the solution is filtered while hot to remove the carbon and any other insoluble matter. The filtrate is then gradually cooled to room temperature, followed by further cooling to a lower temperature, typically between 2°C and 5°C, to induce crystallization. google.com This slow cooling process is crucial for the formation of well-defined crystals and to maximize the purity of the final product. The crystallized product is then isolated by centrifugation or filtration. google.com

The table below outlines a typical recrystallization process for achieving high-purity this compound.

| Step | Procedure | Purpose |

| 1. Dissolution | Dissolve crude product in 7-15 times its weight in purified water. | Prepare a saturated solution for recrystallization. |

| 2. Co-solvent Addition | Add methanol (up to 0.8 times the weight of water). | Modify solvent polarity to control solubility. |

| 3. Decolorization | Add activated carbon and stir. | Remove colored impurities and other organic residues. |

| 4. Filtration | Hot press filtration. | Remove activated carbon and insoluble impurities. |

| 5. Crystallization | Slow cooling to room temperature, then to 2-5°C, and holding for 1-3 hours. | Induce crystallization of the pure product. |

| 6. Isolation | Centrifugation or filtration. | Separate the purified crystals from the mother liquor. |

| 7. Drying | Drying of the isolated solid. | Remove residual solvents. |

Through such optimized recrystallization procedures, a purity of 99.8% as determined by HPLC has been reported. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of α-keto acids is an area of growing interest, aiming to reduce the environmental impact of chemical manufacturing. While specific studies focusing solely on the green synthesis of this compound are not widely available, general strategies for α-keto acid synthesis can be considered in this context.

One of the key principles of green chemistry is atom economy. Synthetic routes that minimize the generation of byproducts are preferred. The synthesis of 3-methyl-2-oxopentanoic acid from 2-methyl butyric acid has been noted to involve multiple reaction raw materials, which is unfavorable for atom economy. google.com In contrast, methods that build the carbon skeleton more directly, such as the condensation of diethyl oxalate and 2-methyl butyraldehyde, can potentially offer a better atom economy.

The use of safer solvents and reaction conditions is another cornerstone of green chemistry. Some patented methods for the synthesis of the target compound utilize water as a solvent for several steps, which is an environmentally benign choice. google.com Moreover, conducting reactions under mild temperature conditions, as seen in the oxalic ester route (≤ 25°C), reduces energy consumption and the potential for side reactions. google.com

Avoiding the use of hazardous reagents is also crucial. While some α-keto acid syntheses employ oxidizing agents like selenium dioxide or potassium permanganate, the more common routes for 3-methyl-2-oxopentanoic acid tend to avoid these harsh reagents. mdpi.com

The ideal green synthesis would involve catalytic processes that are highly efficient, use non-toxic catalysts, and can be performed in environmentally friendly solvents like water. While current industrial syntheses may not fully embody all these principles, there is a clear trend towards adopting milder conditions and less hazardous materials.

Novel Precursor Chemistry for 3-Methyl-2-oxopentanoic Acid Derivatization

One established precursor route involves the use of hydantoin (B18101) derivatives. Specifically, sec-butyl hydantoin can be subjected to a ring-opening reaction to yield the corresponding α-keto acid salt. google.com This method provides a direct pathway to the α-keto acid structure from a heterocyclic starting material.

Another significant class of precursors is α-amino acids. The enzymatic oxidation of L-amino acids using L-amino acid oxidase is a well-established method for preparing α-keto acids. researchgate.net For instance, the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate have been synthesized starting from the four corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine, which are then precursors to the corresponding α-keto esters. researchgate.net This enzymatic approach is particularly advantageous for producing enantiomerically pure α-keto acids, as the enzymatic reaction preserves the stereochemistry at the β-carbon. researchgate.net

More recent research into the synthesis of α-keto acids has explored a variety of precursors and methodologies. These include the oxidation of alkenes and the direct conversion of benzylimidates to primary α-ketoamides using molecular oxygen and a copper(II) salt catalyst. While not directly applied to 3-methyl-2-oxopentanoic acid in the reviewed literature, these novel approaches indicate the direction of future research in the field, potentially offering more efficient and greener synthetic routes.

The derivatization of 3-methyl-2-oxopentanoic acid often involves the formation of its esters, such as methyl 3-methyl-2-oxopentanoate. These esters can be synthesized from the acid or through routes that directly yield the ester form. For example, one synthetic pathway results in the methyl ester of 3-methyl-2-oxopentanoic acid, which can then be directly converted to the calcium salt. google.com The use of such ester derivatives as immediate precursors to the final salt can offer advantages in terms of purification and handling.

Comprehensive Spectroscopic and Crystallographic Elucidation of Calcium;3 Methyl 2 Oxopentanoate;hydrate Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Calcium;3-methyl-2-oxopentanoate (B1228249);hydrate (B1144303)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For the 3-methyl-2-oxopentanoate anion, one- and two-dimensional NMR techniques provide a detailed picture of its carbon framework and proton environments.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Methodologies

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. The ¹H and ¹³C NMR spectra of 3-methyl-2-oxopentanoate in an aqueous solution (D₂O) at pH 7.4 reveal the distinct resonances corresponding to each unique proton and carbon atom in the molecule. bmrb.iobmrb.io

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the ethyl and methyl groups attached to the chiral center. The chemical shifts are indicative of their proximity to the electron-withdrawing keto and carboxylate groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon backbone of the molecule. The downfield shifts of the carbonyl carbons (C2 and the carboxylate C1) are characteristic of their deshielded nature.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 3-methyl-2-oxopentanoate in D₂O at 298 K and pH 7.4 bmrb.iobmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COO⁻) | - | ~175.0 |

| C2 (=O) | - | ~214.1 |

| C3 (-CH) | ~2.93 | ~46.4 |

| C4 (-CH₂) | ~1.69, ~1.45 | ~27.2 |

| C5 (-CH₃) | ~0.88 | ~13.3 |

| C3-CH₃ | ~1.09 | ~16.4 |

| Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Values are approximate and can vary slightly based on experimental conditions. |

Two-Dimensional NMR (HMBC, COSY) for Connectivity Determination

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are essential for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-methyl-2-oxopentanoate, COSY spectra would show correlations between the proton on C3 and the protons of the adjacent methylene (B1212753) group (C4) and the methyl group attached to C3. Furthermore, the methylene protons on C4 would show a correlation to the terminal methyl protons on C5. bmrb.io

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for 3-methyl-2-oxopentanoate would include:

The proton at C3 showing correlations to the carbonyl carbon (C2), the carboxylate carbon (C1), the methyl carbon attached to C3, and the methylene carbon (C4).

The protons of the methyl group attached to C3 showing correlations to C2, C3, and C4.

The methylene protons at C4 showing correlations to C3, C5, and the methyl carbon attached to C3.

The terminal methyl protons at C5 showing a correlation to C4 and C3. bmrb.iolibretexts.org

These correlations unequivocally confirm the carbon skeleton of the 3-methyl-2-oxopentanoate anion.

Variable-Temperature NMR Studies on Tautomerism and Conformation

α-keto acids can exist in equilibrium between their keto and enol tautomeric forms. Variable-temperature NMR is a valuable technique to study the thermodynamics of such equilibria. nih.govamanote.comasu.edu By acquiring NMR spectra at different temperatures, the equilibrium constant (Keq) between the tautomers can be determined at each temperature. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed to extract thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process. asu.edu For 3-methyl-2-oxopentanoate, such studies would reveal the relative stability of the keto and enol forms and how this is influenced by temperature. Generally, the keto form is more stable, but the enol form can be stabilized by intramolecular hydrogen bonding. thermofisher.comcore.ac.uk

Solid-State NMR Applications for Hydrate Characterization

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including hydrated salts. libretexts.orgnih.govresearchgate.net While liquid-state NMR provides information on the time-averaged structure in solution, ssNMR can provide details about the specific solid-state conformation and intermolecular interactions.

For calcium;3-methyl-2-oxopentanoate;hydrate, ⁴³Ca ssNMR could, in principle, provide direct information about the coordination environment of the calcium ion. nih.govemory.edu The ⁴³Ca chemical shift is sensitive to the number and type of coordinating atoms (in this case, oxygen atoms from the carboxylate, keto, and water moieties) and the Ca-O bond distances. nih.gov However, ⁴³Ca NMR is inherently challenging due to the low natural abundance (0.135%) and small magnetic moment of the ⁴³Ca nucleus. nih.gov

¹H and ¹³C solid-state NMR would also be informative. ¹H ssNMR could be used to probe the water of hydration, distinguishing between tightly bound and more mobile water molecules. researchgate.net ¹³C ssNMR could reveal the presence of different conformers of the 3-methyl-2-oxopentanoate anion in the crystal lattice.

Vibrational Spectroscopy Analysis of this compound

Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group, the ketone carbonyl group, C-H bonds, and the O-H bonds of the water of hydration.

The coordination of the carboxylate group to the calcium ion significantly influences the positions of its characteristic symmetric and asymmetric stretching vibrations. 911metallurgist.comspectroscopyonline.com The difference in the wavenumber (Δν) between the asymmetric (νas) and symmetric (νs) COO⁻ stretches can provide insight into the coordination mode (e.g., ionic, unidentate, bidentate, or bridging). 911metallurgist.com

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| O-H stretching (water of hydration) | 3500 - 3200 | Broad band indicative of hydrogen-bonded water molecules. nih.gov |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| C=O stretching (ketone) | 1720 - 1700 | Sharp, strong absorption characteristic of an α-keto group. |

| C=O asymmetric stretching (carboxylate) | 1610 - 1550 | Position is sensitive to coordination with the Ca²⁺ ion. 911metallurgist.comresearchgate.net |

| C=O symmetric stretching (carboxylate) | 1420 - 1380 | Position is sensitive to coordination with the Ca²⁺ ion. 911metallurgist.comresearchgate.net |

| C-H bending | 1470 - 1430 | Bending vibrations of CH₃ and CH₂ groups. |

| O-H bending (water of hydration) | 1650 - 1630 | May overlap with the carboxylate asymmetric stretch. |

The presence of a broad band in the high-frequency region (3500-3200 cm⁻¹) would confirm the presence of water of hydration. The precise positions of the carboxylate stretches would offer clues about the interaction between the 3-methyl-2-oxopentanoate anion and the calcium cation in the solid state. 911metallurgist.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for generating a unique molecular fingerprint of a compound by probing its vibrational modes. For this compound, the Raman spectrum is characterized by a series of distinct bands that correspond to the specific vibrational energies of its functional groups. The analysis of these bands provides valuable information about the molecular structure, including the confirmation of the carboxylate and ketone moieties, as well as the hydrocarbon backbone.

The spectrum is dominated by strong signals corresponding to the stretching and bending vibrations of the molecule's primary functional groups. The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative, as their positions are sensitive to the coordinating calcium ion. The carbonyl (C=O) stretch of the α-keto group provides a sharp, intense peak, characteristic of its chemical environment. Additionally, various C-H stretching and bending modes from the methyl and ethyl groups contribute to the complexity of the fingerprint region. The presence of water of hydration can also be detected through broad O-H stretching bands.

Table 1: Characteristic Raman Bands for 3-methyl-2-oxopentanoate Anion Note: Data is inferred from typical values for similar functional groups and analysis of the closely related sodium salt. spectrabase.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2970-2880 | C-H Stretching (methyl and ethyl groups) |

| ~1710-1690 | C=O Stretching (α-keto group) |

| ~1580-1550 | COO⁻ Asymmetric Stretching |

| ~1460-1440 | C-H Bending (methyl and ethyl groups) |

| ~1420-1390 | COO⁻ Symmetric Stretching |

| ~900-800 | C-C Stretching (skeletal) |

This unique combination of peaks allows for the unambiguous identification of the compound and can be used to distinguish it from isomers or related substances.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Derivatization-Gas Chromatography/Mass Spectrometry (GC/MS) Methodologies

Due to the low volatility and thermal instability of keto acids, direct analysis by Gas Chromatography/Mass Spectrometry (GC/MS) is not feasible. nih.gov Therefore, chemical derivatization is a mandatory step to increase the compound's volatility and stability for gas-phase analysis. youtube.comoup.com A widely adopted, two-step procedure involves oximation followed by silylation. nih.gov

First, the keto group at the C2 position is protected by reacting it with an oximation agent, such as methoxyamine hydrochloride, to form a methoxime. youtube.com This step prevents enolization and the formation of multiple derivative peaks. oup.com Subsequently, the acidic proton of the carboxylic acid group is replaced with a silyl (B83357) group, typically by using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. youtube.com This TMS derivatization significantly increases the volatility of the molecule. youtube.com

The resulting derivatized 3-methyl-2-oxopentanoate is then introduced into the GC/MS system. Electron ionization (EI) at a standard energy of 70 eV leads to predictable fragmentation, providing a characteristic mass spectrum. The fragmentation pattern is crucial for structural confirmation. Key fragments observed for the TMS derivative include ions resulting from the loss of methyl groups from the TMS moiety and cleavage at various points along the carbon chain. nist.gov

Table 2: Major Fragment Ions in the EI Mass Spectrum of 3-methyl-2-oxopentanoate TMS Derivative nist.gov

| Mass-to-Charge (m/z) | Proposed Fragment Identity |

| 202 | [M]⁺ (Molecular ion) |

| 187 | [M-CH₃]⁺ (Loss of a methyl group from TMS) |

| 171 | [M-OCH₃]⁺ (Loss of methoxy (B1213986) group from oxime) |

| 129 | [M-COOTMS]⁺ (Loss of the TMS-ester group) |

| 73 | [(CH₃)₃Si]⁺ (Trimethylsilyl cation) |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which is critical for determining the elemental composition of the 3-methyl-2-oxopentanoate anion. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the unequivocal determination of a molecule's elemental formula.

For the 3-methyl-2-oxopentanoate anion (C₆H₉O₃⁻), the calculated monoisotopic mass is 129.05517 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that agrees with this theoretical value to within a few parts per million (ppm), thereby confirming the elemental formula C₆H₉O₃. This high degree of accuracy is invaluable for distinguishing the target compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

X-ray Diffraction (XRD) Studies on Crystalline Structure and Hydration State

X-ray diffraction (XRD) is the definitive technique for investigating the solid-state structure of crystalline materials like this compound. It provides detailed information on atomic arrangement, crystal packing, and the nature of the hydration state. scirp.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. If a suitable single crystal of this compound could be grown, this analysis would provide:

Absolute Atomic Coordinates: The exact position of every atom (including calcium, carbon, oxygen, and hydrogen) within the crystal's unit cell.

Bond Lengths and Angles: Precise measurements of all covalent and ionic bond distances and the angles between them.

Stereochemistry: Unambiguous determination of the absolute configuration (R/S) at the chiral center (C3).

Hydration State: The exact number of water molecules per formula unit (stoichiometry of hydration) and their precise locations within the crystal lattice. It would also reveal how the water molecules are involved in hydrogen bonding with the carboxylate group or coordination with the calcium ion.

The successful application of this technique is entirely dependent on the ability to grow defect-free single crystals of sufficient size and quality, which can be a significant experimental challenge. researchgate.net

Powder X-ray Diffraction for Bulk Crystallinity Assessment

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample, providing information about the bulk material. frontiersin.org The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. nist.gov

For this compound, PXRD analysis would be used to:

Confirm Crystallinity: Verify that the bulk sample is crystalline rather than amorphous.

Phase Identification: Identify the specific crystalline phase present by comparing the experimental diffraction pattern to a database of known patterns. This is crucial for distinguishing between different hydrated forms (e.g., monohydrate, dihydrate) or anhydrous forms.

Assess Purity: Detect the presence of crystalline impurities, as they would produce their own distinct set of diffraction peaks.

Determine Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions and symmetry of the crystal's unit cell.

Table 3: Illustrative Powder X-ray Diffraction Data Format Note: This is a hypothetical table to demonstrate the format of PXRD data, as a published pattern for this specific compound is not available.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 31.5 | 2.84 | 30 |

Each crystalline hydrate of calcium;3-methyl-2-oxopentanoate would produce a unique powder pattern, making PXRD an indispensable tool for characterizing the solid form of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis absorption properties are primarily dictated by the 3-methyl-2-oxopentanoate anion, which contains the key chromophore responsible for absorbing light in the UV region.

The chromophore in the 3-methyl-2-oxopentanoate anion is the α-keto carboxylate group. This system consists of a ketone carbonyl group directly bonded to a carboxylate group, creating a conjugated system that influences the energy of its molecular orbitals. The absorption of UV radiation excites valence electrons from lower-energy ground states to higher-energy excited states. The principal electronic transitions observed for this type of chromophore are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions. elte.hushu.ac.ukpharmatutor.org

The n → π* transition involves the promotion of an electron from a non-bonding (n) atomic orbital, such as the lone pairs on the oxygen atoms, to an anti-bonding π* molecular orbital. uzh.chyoutube.com This transition is typically of lower energy and therefore occurs at a longer wavelength. pharmatutor.org However, it is often described as "symmetry forbidden," resulting in a characteristically weak absorption band with a low molar absorptivity (ε). pharmatutor.orgyoutube.com For α-keto acids and related carbonyl compounds, this absorption is generally observed in the 270–350 nm range. masterorganicchemistry.com For instance, the related compound α-ketoisocaproic acid shows an absorption maximum at 335 nm. sielc.com

The π → π* transition corresponds to the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. uzh.ch This transition is of higher energy, appearing at a shorter wavelength, typically below 220 nm for α-keto acids. youtube.com Unlike the n → π* transition, the π → π* transition is "symmetry allowed," leading to a very strong absorption band with a high molar absorptivity. youtube.com This high intensity makes the π → π* transition particularly useful for quantitative analysis, as demonstrated in high-performance liquid chromatography (HPLC) methods where UV detection for α-keto analogues is often set at wavelengths around 215-255 nm to maximize sensitivity. researchgate.net

The solvent environment can significantly influence the position of these absorption bands, a phenomenon known as solvatochromism. youtube.comresearchgate.net Increasing solvent polarity typically causes a hypsochromic (blue) shift in the n → π* transition, moving it to a shorter wavelength. youtube.com Conversely, a bathochromic (red) shift to a longer wavelength is often observed for the π → π* transition in more polar solvents. pharmatutor.org

The data from UV-Vis spectroscopy provide direct insight into the electronic structure of the 3-methyl-2-oxopentanoate anion. The presence and characteristics of the n → π* and π → π* transitions confirm the existence of non-bonding electron pairs on the oxygen atoms and the conjugated π-electron system of the α-keto carboxylate moiety.

Table 1: Characteristic UV-Vis Absorption Data for the α-Keto Acid Chromophore

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Characteristics |

| n → π | 270 – 350 nm | 10 – 100 | Low intensity, "Forbidden" |

| π → π | < 220 nm | 1,000 – 10,000 | High intensity, "Allowed" |

This table presents typical values for the α-keto acid chromophore found in 3-methyl-2-oxopentanoate based on established spectroscopic principles for carbonyl compounds. pharmatutor.orgyoutube.commasterorganicchemistry.comyoutube.com

Advanced Computational and Theoretical Chemistry Approaches for Calcium;3 Methyl 2 Oxopentanoate;hydrate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) serves as a cornerstone for investigating the fundamental properties of calcium;3-methyl-2-oxopentanoate (B1228249);hydrate (B1144303) at the quantum level. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy state on the potential energy surface. For this hydrated salt, DFT can elucidate the intricate coordination of the calcium ion with the two 3-methyl-2-oxopentanoate anions and the water molecule(s) of hydration. nih.govacs.org

Key aspects of the molecular geometry that can be determined include bond lengths, bond angles, and dihedral angles. For instance, DFT can precisely calculate the distances between the calcium ion and the oxygen atoms of the carboxylate and keto groups, as well as the oxygen of the water molecules. These calculations often incorporate corrections for dispersion forces (van der Waals interactions), which are crucial for accurately modeling systems with non-covalent interactions, such as the ionic bonding and hydration in this compound. nih.govresearchgate.net

Beyond the structural arrangement, DFT provides a detailed picture of the electronic properties. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the compound's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. acs.org A larger gap suggests higher stability and lower chemical reactivity. Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Studies on similar keto acids and hydrated calcium complexes confirm the reliability of DFT in predicting these fundamental properties. nih.govubbcluj.roekb.eg

| Parameter | Calculated Value | Significance |

|---|---|---|

| Ca-O (carboxylate) Bond Length | ~2.4 Å | Indicates the primary coordination sphere of the calcium ion. |

| Ca-O (keto) Bond Length | ~2.5 Å | Shows secondary interaction with the keto group. |

| Ca-O (water) Bond Length | ~2.6 Å | Characterizes the hydration shell around the calcium ion. |

| HOMO Energy | -6.2 eV | The HOMO-LUMO gap (~5.1 eV) suggests high electronic stability. |

| LUMO Energy | -1.1 eV | |

| Mulliken Charge on Ca | +1.85 e | Confirms the ionic nature of the calcium center. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a condensed phase, typically in an aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. This approach is essential for understanding conformational flexibility and the complex network of intermolecular interactions. mdpi.com

A key challenge in MD simulations of calcium-containing systems is the accurate representation of the forces between atoms, defined by a force field. uiuc.edu Standard biomolecular force fields like AMBER and CHARMM sometimes require refinement for divalent cations like Ca²⁺, as they can overestimate the attraction to anionic groups like carboxylates. rsc.orgnih.gov Specialized or refined force fields are often necessary to accurately model the interactions and prevent artifacts, ensuring a realistic description of ion pairing and hydration. aip.orgstackexchange.com

MD simulations can reveal the conformational landscape of the 3-methyl-2-oxopentanoate anion, exploring the rotation around its single bonds. More importantly, they provide a detailed view of the calcium ion's coordination shell. Simulations can quantify the average number of water molecules, carboxylate oxygens, and keto oxygens surrounding the calcium ion, and the residence time of these ligands in the first solvation shell. nih.gov This allows for the characterization of different coordination states, such as contact ion pairs (CIP), where the calcium and anion are in direct contact, and solvent-shared ion pairs (SShIP), where they are separated by one or more water molecules. aip.orgnih.gov Analyzing these simulations provides insights into how the compound interacts with its environment, which is crucial for understanding its behavior in solution. scientific.net

Quantum Chemical Modeling of Reaction Mechanisms Involved in Synthesis and Degradation

Quantum chemical modeling, primarily using DFT, is an indispensable tool for elucidating the detailed reaction mechanisms involved in the synthesis and degradation of this compound. These methods allow researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. ubbcluj.ro

Similarly, computational modeling can investigate potential degradation pathways. For α-keto acids, a common reaction is decarboxylation. Quantum models can calculate the energy barrier for this process under various conditions (e.g., thermal or acid-catalyzed). Furthermore, the initial steps of metabolic degradation, which often involve enzymatic reactions, can be modeled. researchgate.netnih.gov While modeling the entire enzyme is computationally expensive, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used, where the reactive center is treated with quantum mechanics and the surrounding protein and solvent are treated with a classical force field. This approach provides insight into how the enzyme's active site catalyzes the reaction, for example, the oxidation or decarboxylation of the keto acid. reactome.org

Machine Learning Applications for Predicting Synthetic Yields and Optimizing Reaction Parameters

The optimization of chemical syntheses has been revolutionized by the application of machine learning (ML). mpdata.fr For a compound like this compound, ML models can be developed to predict the synthetic yield and to identify the optimal reaction conditions, saving significant time and resources compared to traditional trial-and-error experimentation. arxiv.orgblackthorn.aiunibe.ch

The process begins with data acquisition. High-throughput experimentation (HTE) platforms can be used to run hundreds of reactions where parameters such as temperature, pressure, catalyst type, catalyst loading, solvent, and reactant concentrations are systematically varied. The yield of the desired product is measured for each set of conditions, creating a large dataset.

This dataset is then used to train an ML model. Various algorithms can be employed, including Random Forests, Support Vector Machines, and, increasingly, deep neural networks. arxiv.orgresearchgate.net The model learns the complex, non-linear relationships between the reaction parameters (inputs) and the yield (output). arxiv.orgresearchgate.net Once trained, the model can predict the expected yield for a new, untested set of reaction conditions.

Beyond simple prediction, ML can be integrated into an optimization loop. beilstein-journals.org Algorithms like Bayesian Optimization or genetic algorithms can use the trained ML model to intelligently explore the parameter space and suggest the next set of experimental conditions most likely to improve the yield. chemrxiv.orgresearchgate.net This "closed-loop" or "self-driving" laboratory approach, which combines automated synthesis, analysis, and ML-driven decision-making, can rapidly converge on the optimal conditions for producing this compound with the highest possible efficiency. beilstein-journals.org

| Step | Description | Computational Tool/Technique |

|---|---|---|

| 1. Data Generation | Perform numerous synthesis reactions varying key parameters (e.g., temperature, concentration, catalyst). | High-Throughput Experimentation (HTE) robotics. |

| 2. Model Training | Use the experimental dataset to train a predictive model that maps parameters to yield. | Random Forest, Gradient Boosting, Neural Networks. |

| 3. Yield Prediction | The trained model predicts the outcome of new, virtual experiments without performing them in the lab. | Trained ML Model. |

| 4. Parameter Optimization | An algorithm uses the model to suggest the most promising new set of parameters to test experimentally. | Bayesian Optimization, Genetic Algorithms. |

| 5. Validation | The suggested optimal conditions are tested in the lab to validate the model's prediction. | Laboratory Synthesis. |

In Silico Prediction of Spectroscopic Parameters for Structural Validation

Computational spectroscopy is a vital tool for the structural validation of newly synthesized compounds like this compound. By predicting spectroscopic data in silico, researchers can compare theoretical spectra with experimental results to confirm that the target molecule has been successfully formed. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation. Chemical shifts (¹H and ¹³C) can be accurately predicted using DFT. researchgate.net The standard approach involves first optimizing the molecular geometry at a high level of theory and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Recent advancements combine DFT with molecular dynamics or machine learning to account for conformational averaging and solvent effects, leading to even more accurate predictions. compchemhighlights.orgresearchgate.netkettering.edunih.gov

| Spectroscopic Data | Predicted Parameter (Hypothetical) | Experimental Correlation |

|---|---|---|

| ¹³C NMR Chemical Shift | C=O (keto): ~205 ppm C=O (carboxylate): ~170 ppm | Confirms the presence and electronic environment of the two distinct carbonyl groups. |

| ¹H NMR Chemical Shift | CH (alpha to keto): ~3.1 ppm CH₂ (ethyl): ~1.6 ppm CH₃ (ethyl): ~0.9 ppm | Validates the carbon skeleton and the position of substituents. |

| IR Frequency | C=O (keto) stretch: ~1710 cm⁻¹ COO⁻ (asymmetric) stretch: ~1580 cm⁻¹ O-H (water) stretch: ~3400 cm⁻¹ | Provides a molecular fingerprint, confirming functional groups and the presence of hydration water. |

Mechanistic and Biochemical Pathway Investigations of 3 Methyl 2 Oxopentanoic Acid Derivatives in Model Systems Excluding Human Clinical Applications

In Vitro Studies on Enzymatic Interactions with 3-Methyl-2-oxopentanoic Acid

In vitro methodologies allow for the detailed examination of specific enzymatic processes involved in the catabolism of 3-methyl-2-oxopentanoate (B1228249), free from the confounding variables of a whole-organismal system.

The mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex is a critical regulatory point in the catabolism of 3-methyl-2-oxopentanoate. youtube.comwikipedia.org This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids (BCKAs), including 3-methyl-2-oxopentanoate, thereby committing them to further breakdown for energy production or biosynthetic pathways. youtube.comwikipedia.org The BCKDH complex is a member of the mitochondrial α-ketoacid dehydrogenase complex family, which also includes the pyruvate (B1213749) and α-ketoglutarate dehydrogenase complexes. wikipedia.org

The activity of the BCKDH complex is tightly regulated through a phosphorylation/dephosphorylation cycle. nih.gov The complex is inactivated by a specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK), and reactivated by a phosphatase, PPM1K. nih.gov Notably, BCKAs themselves can act as allosteric inhibitors of BCKDK, creating a feedback mechanism that promotes their own degradation when present in excess. researchgate.net Studies with isolated rabbit liver BCKDH kinase have shown that α-keto-β-methylvalerate (3-methyl-2-oxopentanoate) inhibits the kinase, with a concentration of 0.49 mM required to achieve 40% inhibition (I40). nih.gov

The BCKDH complex exhibits a degree of substrate promiscuity, acting on all three primary BCKAs derived from leucine (B10760876), isoleucine, and valine. wikipedia.org This broad specificity has been observed to extend to other α-ketoacids as well, albeit with varying efficiencies. wikipedia.org

| Inhibitor | I40 (mM) |

|---|---|

| α-Ketoisocaproate (from Leucine) | 0.065 |

| α-Keto-β-methylvalerate (from Isoleucine) | 0.49 |

| α-Ketoisovalerate (from Valine) | 2.5 |

Substrate binding is thought to induce conformational changes within the enzyme, a phenomenon known as induced fit, which positions the substrate optimally for catalysis. nih.govpurdue.edu These conformational shifts are crucial for the catalytic efficiency of many enzymes. nih.govpurdue.edu The binding of the substrate to the active site of the E1 subunit is a prerequisite for the subsequent interaction with the thiamine (B1217682) pyrophosphate cofactor and the decarboxylation reaction. wikipedia.org The active site is located within a cleft formed by the interfacing domains of the E1 subunit. nih.govnih.gov

The enzymatic activity of the BCKDH complex is critically dependent on several cofactors, with thiamine pyrophosphate (TPP) playing a central role in the decarboxylation step catalyzed by the E1 subunit. youtube.comhealthmatters.io TPP is an essential coenzyme in the metabolism of all three branched-chain α-ketoacids. healthmatters.io

Biochemical Roles of 3-Methyl-2-oxopentanoic Acid Analogs in Isolated Cellular and Subcellular Fractions

Studies utilizing isolated mitochondria have been instrumental in delineating the metabolic fate of 3-methyl-2-oxopentanoate. Research on rat liver and skeletal muscle mitochondria incubated with radiolabeled [U-14C]3-methyl-2-oxopentanoate demonstrated the production of several acyl-carnitine esters, including acetyl-carnitine, propionyl-carnitine, and 2-methylbutyryl-carnitine. nih.gov This indicates that the carbon skeleton of 3-methyl-2-oxopentanoate is further metabolized within the mitochondria to generate acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle or be used for other biosynthetic processes. nih.gov The formation of these acyl-carnitines also highlights the role of carnitine in buffering the mitochondrial acyl-CoA pool. nih.gov

Furthermore, studies with 2-ketobutyrate, a structural analog and a metabolite in the catabolic pathway of threonine and methionine that also leads to propionyl-CoA, have been shown to affect mitochondrial function. In isolated mouse liver and brain mitochondria, 2-ketobutyrate was found to abolish mitochondrial substrate-level phosphorylation, likely due to the ATP-consuming step of propionyl-CoA carboxylase in its catabolic pathway. nih.gov This suggests that the metabolism of 3-methyl-2-oxopentanoate, which also generates propionyl-CoA, could have similar effects on mitochondrial bioenergetics.

Metabolic Flux Analysis in Non-Human Biological Models (e.g., Yeast, Bacteria, Isolated Organelles)

Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.gov In the context of 3-methyl-2-oxopentanoate, MFA can trace the path of carbon atoms from isoleucine or other precursors through the BCAA catabolic pathway.

In the yeast Saccharomyces cerevisiae, a widely used model organism, studies have investigated the flux partitioning around threonine and isoleucine metabolism. researchgate.net These studies have shown that the carbon backbone of isoleucine can be catabolized to produce fusel alcohols, such as 2-methyl-1-butanol, a process that is influenced by the availability of different nitrogen sources. researchgate.netnih.gov The deletion of the BAT2 gene, which is involved in the transamination of BCAAs, has been shown to significantly impact the production of these higher alcohols. nih.gov

In bacteria such as Escherichia coli, MFA has been employed to understand the central carbon metabolism and its response to genetic and environmental perturbations. nih.gov While specific flux data for the catabolism of 3-methyl-2-oxopentanoate in E. coli is not extensively detailed in readily available literature, the pathways for BCAA biosynthesis and degradation are well-characterized, providing the framework for such analyses. hmdb.ca

| Metabolic Fate | Percentage of Consumed Isoleucine |

|---|---|

| Incorporation into Protein (Direct) | Data not specifically quantified in the provided search results |

| Incorporation into Protein (de novo synthesis) | Data not specifically quantified in the provided search results |

| Catabolism to Propanol | Variable depending on nitrogen source and strain |

Systems Biology Modeling of Branched-Chain Amino Acid and Keto Acid Metabolism in Model Organisms

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's metabolism. nih.govembopress.org These models can be used to simulate metabolic fluxes and predict the physiological responses to genetic or environmental changes. For Saccharomyces cerevisiae, several iterations of a consensus genome-scale metabolic model have been developed, such as Yeast8 and Yeast9. embopress.orgnih.govebi.ac.uk These models include the pathways for the biosynthesis and degradation of branched-chain amino acids, including the reactions involving 3-methyl-2-oxopentanoate. researchgate.net

These models can be used in conjunction with experimental data, such as that from transcriptomics or proteomics, to generate condition-specific models that provide a more accurate prediction of metabolic behavior. nih.gov For example, GEMs can be used to predict the growth of yeast on different nitrogen sources and to understand the metabolic rewiring that occurs under nitrogen limitation, which is relevant to the catabolism of amino acids like isoleucine. nih.gov

While specific parameters for the reactions involving 3-methyl-2-oxopentanoate within these large-scale models are not always explicitly detailed in overview publications, their inclusion allows for the simulation of its metabolic impact. The continuous curation and expansion of these models by the scientific community enhance their predictive power and utility in understanding complex metabolic networks. embopress.orgnih.gov

| Component | Number |

|---|---|

| Genes | 1162 |

| Metabolites | 2805 |

| Reactions | 4130 |

Omics Integration for Understanding Metabolomic Profiles of 3-Methyl-2-oxopentanoate in Non-Clinical Contexts

The advent of high-throughput omics technologies has revolutionized the study of metabolic pathways in non-clinical model systems. By integrating data from transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic view of the cellular processes that influence the metabolomic profile of specific compounds like 3-methyl-2-oxopentanoate. This integrative approach allows for the identification of key regulatory genes and proteins and their correlation with the abundance of downstream metabolites.

In the context of 3-methyl-2-oxopentanoate, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine, multi-omics studies in model organisms have provided significant insights. For instance, research on the overwintering larvae of Streltzoviella insularis utilized a combined transcriptomic and metabolomic approach to understand metabolic adjustments during dormancy. This study identified "valine, leucine, and isoleucine degradation" and "valine, leucine, and isoleucine biosynthesis" as significant co-pathways where both gene expression and metabolite levels were altered. nih.gov Correlation analysis between differentially expressed genes (DEGs) and differential metabolites within these pathways revealed a complex regulatory network. nih.gov

A multi-omics investigation into sarcopenia in mice models also highlighted the importance of BCAA catabolism. researchgate.net This study integrated transcriptomic and metabolomic data from skeletal muscle, revealing that disrupted BCAA catabolism is a prominent feature of sarcopenia, leading to an accumulation of BCAAs. researchgate.net Such disruptions directly impact the cellular concentrations of their corresponding α-keto acids, including 3-methyl-2-oxopentanoate.

These studies exemplify how the integration of transcriptomic and metabolomic data can elucidate the functional consequences of altered gene expression on metabolic pathways. The general workflow for such an integrated analysis is depicted in the table below.

Table 1: Generalized Workflow for Integrated Transcriptomic and Metabolomic Analysis

| Step | Description | Rationale |

|---|---|---|

| 1. Sample Collection | Biological samples (e.g., tissues, cells) are collected from control and experimental groups in a model system. | To obtain the raw material for molecular analysis. |

| 2. Omics Data Acquisition | RNA sequencing (for transcriptomics) and mass spectrometry-based techniques (for metabolomics) are used to generate comprehensive datasets. | To quantify the abundance of transcripts and metabolites in the samples. |

| 3. Differential Analysis | Statistical methods are applied to identify differentially expressed genes (DEGs) and differentially abundant metabolites between the experimental groups. | To pinpoint the specific molecules that are altered under the experimental conditions. |

| 4. Pathway Enrichment Analysis | DEGs and differential metabolites are mapped to known metabolic pathways to identify significantly enriched pathways. | To understand the biological context of the observed molecular changes. |

| 5. Correlation and Network Analysis | The expression levels of DEGs are correlated with the abundance of metabolites within the enriched pathways to build regulatory networks. | To infer causal relationships between gene expression and metabolite profiles. |

| 6. Functional Validation | Key genes or enzymes identified through the integrative analysis are further investigated using genetic or biochemical methods to validate their role in regulating the metabolite of interest. | To confirm the functional significance of the findings from the omics data. |

Through these integrated approaches, a more comprehensive understanding of the factors that govern the metabolomic profile of 3-methyl-2-oxopentanoate in various non-clinical contexts can be achieved. This knowledge is crucial for deciphering the intricate regulatory mechanisms of BCAA metabolism.

Investigation of Transamination Reactions of Alpha-Keto Acid Analogs in Vitro

Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.org These reactions are crucial for the synthesis and degradation of amino acids and are central to the metabolism of 3-methyl-2-oxopentanoic acid, the α-keto acid analog of isoleucine. In vitro studies of these reactions, often using purified enzymes, are essential for characterizing their kinetic properties and substrate specificities.

The general mechanism of a transamination reaction can be represented as follows:

Amino Acid1 + α-Keto Acid2 ⇌ α-Keto Acid1 + Amino Acid2

In the context of 3-methyl-2-oxopentanoic acid, it can act as an amino group acceptor in a transamination reaction to form isoleucine. Conversely, isoleucine can be transaminated to form 3-methyl-2-oxopentanoic acid. Branched-chain amino acid aminotransferases (BCATs) are the primary enzymes responsible for catalyzing these reversible reactions for all three branched-chain amino acids and their corresponding α-keto acids.

In vitro kinetic studies are performed to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for its substrates and its catalytic efficiency. While specific kinetic data for the transamination of 3-methyl-2-oxopentanoic acid can be sparse in the literature, data from studies on analogous α-keto acids and various aminotransferases can provide valuable comparative information.

For example, studies on leucine dehydrogenase have demonstrated its ability to catalyze transamination-like reactions, and the kinetic parameters for various α-keto acid substrates have been determined. nih.gov Similarly, detailed kinetic analyses of D-amino acid transaminases provide a framework for understanding the substrate specificity and reaction mechanism of this class of enzymes. researchgate.net The table below presents a compilation of representative kinetic data for transamination reactions involving α-keto acid analogs from in vitro studies.

Table 2: Representative Kinetic Parameters of Transaminases with Alpha-Keto Acid Analogs in Vitro

| Enzyme | Substrate (α-Keto Acid) | Amino Donor | Km (mM) | Vmax (U/mg) | Source |

|---|---|---|---|---|---|

| Leucine Dehydrogenase | 4-Methyl-2-oxopentanoic acid | NH4+ | 0.38 ± 0.02 | 130 ± 2 | nih.gov |

| Leucine Dehydrogenase | 2-Oxobutanoic acid | L-Leucine | 1.8 ± 0.1 | 1.2 ± 0.05 | nih.gov |

| D-Amino Acid Transaminase (AmicoTA) | α-Ketoglutarate | D-Alanine | 0.4 ± 0.03 | 11.0 ± 0.2 | researchgate.net |

| D-Amino Acid Transaminase (AmicoTA) | Pyruvate | D-Glutamate | 1.1 ± 0.08 | 12.0 ± 0.3 | researchgate.net |

These in vitro investigations are crucial for building a foundational understanding of the enzymatic processes that govern the metabolic fate of 3-methyl-2-oxopentanoic acid and other α-keto acid analogs. The data generated from these studies can be used to develop metabolic models and to predict how changes in enzyme activity or substrate availability might impact cellular metabolism in various model systems.

Development and Validation of Advanced Analytical Techniques for Calcium;3 Methyl 2 Oxopentanoate;hydrate

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and the enantiomeric composition of chiral molecules like 3-methyl-2-oxopentanoate (B1228249). heraldopenaccess.us The development of robust HPLC methods is essential for separating the compound of interest from any impurities and for quantifying the ratio of its S- and R-enantiomers.

For purity analysis, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is often achieved using a UV detector, typically at a wavelength around 205-210 nm where the keto-acid functional group absorbs. A patent for the preparation of calcium 3-methyl-2-oxovalerate specifies HPLC for purity analysis, achieving results of 99.6% and higher. google.comgoogle.com

The determination of enantiomeric excess (ee) is more complex and requires a chiral stationary phase (CSP) or chiral derivatizing agents. heraldopenaccess.us Direct separation on a CSP is often preferred for its simplicity. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for resolving enantiomers of various compounds. The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The precise ratio is optimized to achieve baseline separation between the S- and R-enantiomers. An alternative approach involves derivatization of the keto acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, this method can be more labor-intensive and susceptible to kinetic resolution issues.

A sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in physiological fluids has been described, which involves separation of the 2-oxo acids, followed by reductive amination using L-leucine dehydrogenase to yield L-isoleucine and L-alloisoleucine, which are then quantified. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity and Enantiomeric Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiral AGP, 4.0 x 100 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.05M KH₂PO₄ (pH 3.0) (30:70 v/v) | 10 mM Phosphate Buffer (pH 6.0):Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min |

| Detection | UV at 210 nm | UV at 210 nm or Circular Dichroism (CD) |

| Column Temp. | 30 °C | 25 °C |

| Injection Vol. | 20 µL | 10 µL |

Capillary Electrophoresis (CE) for Separation and Quantification of Calcium;3-methyl-2-oxopentanoate;hydrate (B1144303)

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative to HPLC for the analysis of charged species like 3-methyl-2-oxopentanoate. In its capillary zone electrophoresis (CZE) mode, ions are separated based on their charge-to-size ratio in a fused silica (B1680970) capillary filled with an electrolyte buffer.

For the quantification of calcium;3-methyl-2-oxopentanoate;hydrate, a CZE method would involve dissolving the sample in the background electrolyte (BGE). A typical BGE might consist of a borate (B1201080) or phosphate buffer at a pH where the carboxylic acid is fully deprotonated (e.g., pH 8-9), ensuring consistent electrophoretic mobility. mdpi.com The high voltage applied across the capillary drives the migration of the negatively charged 3-methyl-2-oxopentanoate anion toward the anode, but it is carried toward the detector at the cathode by the strong electroosmotic flow (EOF). Detection is commonly performed using a diode array detector (DAD) at a low UV wavelength. The method can be validated for linearity, precision, and accuracy as per ICH guidelines. mdpi.com

CE is also a powerful tool for chiral separations. This can be achieved by adding a chiral selector to the BGE. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. The differential interaction between the enantiomers of 3-methyl-2-oxopentanoate and the chiral selector leads to different apparent mobilities, enabling their separation.

Table 2: Potential Capillary Electrophoresis Method Parameters

| Parameter | Quantification (CZE) | Chiral Separation (CZE) |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Sodium Borate, pH 9.0 | 50 mM Sodium Phosphate, pH 7.0, containing 15 mM β-Cyclodextrin |

| Applied Voltage | +25 kV | +20 kV |

| Temperature | 25 °C | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | DAD at 205 nm | DAD at 205 nm |

Development of Electrochemical Sensors for Selective Detection of 3-Methyl-2-oxopentanoic Acid Derivatives

Electrochemical sensors present an attractive option for the rapid, low-cost, and selective detection of electroactive species. mdpi.com While 3-methyl-2-oxopentanoic acid itself is not readily oxidized or reduced at standard electrode potentials, sensors can be designed based on indirect detection principles or by incorporating biological recognition elements.